2-Formyl-3-methoxybenzamide
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Overview
Description
2-Formyl-3-methoxybenzamide is an organic compound belonging to the class of benzamides Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-3-methoxybenzamide typically involves the formylation of 3-methoxybenzamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, usually at temperatures around 0-10°C, to yield the desired formylated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Carboxy-3-methoxybenzamide.
Reduction: 2-Hydroxymethyl-3-methoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Formyl-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA repair pathways, such as poly (ADP-ribose) polymerase (PARP). This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
3-Methoxybenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Formylbenzoic acid: Lacks the methoxy group, affecting its solubility and reactivity.
3-Methoxybenzoic acid: Lacks both the formyl and amide groups, resulting in different chemical properties.
Uniqueness: 2-Formyl-3-methoxybenzamide is unique due to the presence of both formyl and methoxy groups, which confer distinct reactivity and potential biological activities. Its dual functional groups make it a versatile intermediate in organic synthesis and a promising candidate for various applications in research and industry .
Properties
Molecular Formula |
C9H9NO3 |
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Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-formyl-3-methoxybenzamide |
InChI |
InChI=1S/C9H9NO3/c1-13-8-4-2-3-6(9(10)12)7(8)5-11/h2-5H,1H3,(H2,10,12) |
InChI Key |
HJXMOAKFWOVKMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C=O)C(=O)N |
Origin of Product |
United States |
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